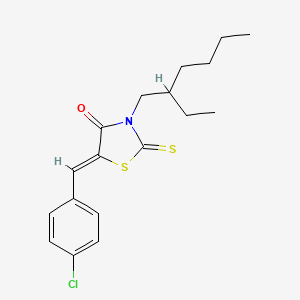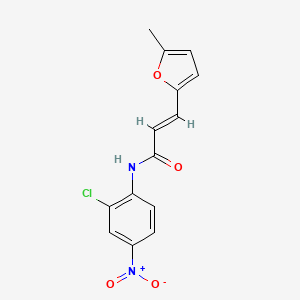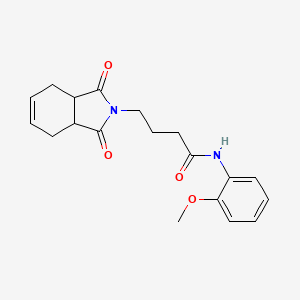![molecular formula C17H13FN2O B5348397 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5348397.png)
1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile is a chemical compound that has gained attention in the scientific research community due to its potential pharmacological properties. This compound is also known as FE-1 and is a derivative of indole, a heterocyclic compound that is widely present in nature. The unique chemical structure of FE-1 makes it a promising candidate for drug development and research. In
Mécanisme D'action
The exact mechanism of action of FE-1 is not fully understood. However, it has been proposed that FE-1 exerts its pharmacological effects by modulating various signaling pathways. For example, FE-1 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes. FE-1 has also been reported to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
FE-1 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FE-1 can inhibit the proliferation and migration of cancer cells. FE-1 has also been reported to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes in cells subjected to oxidative stress. In addition, FE-1 has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
FE-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. FE-1 has also been shown to exhibit potent pharmacological effects at low concentrations, making it an attractive candidate for drug development and research. However, one of the limitations of FE-1 is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research and development of FE-1. One potential direction is to investigate the efficacy of FE-1 in animal models of various diseases, such as cancer and neurodegenerative disorders. Another direction is to explore the potential of FE-1 as a lead compound for drug development. The synthesis of FE-1 derivatives with improved pharmacological properties could also be an area of future research. Finally, the mechanism of action of FE-1 could be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile is a promising compound with potential pharmacological properties. The synthesis method of FE-1 is well-established, and the compound has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. FE-1 exerts its pharmacological effects by modulating various signaling pathways, and it has several advantages for lab experiments. Future research could focus on investigating the efficacy of FE-1 in animal models of various diseases, exploring its potential as a lead compound for drug development, and elucidating its mechanism of action.
Méthodes De Synthèse
FE-1 can be synthesized using a multi-step process starting from 2-fluoroaniline and propargyl bromide. The first step involves the reaction of 2-fluoroaniline with propargyl bromide in the presence of a base to form 2-(2-fluorophenoxy)ethyl propargyl ether. This intermediate is then subjected to a cyclization reaction using a palladium catalyst to form FE-1. The synthesis method of FE-1 is well-established, and the compound can be obtained in good yields.
Applications De Recherche Scientifique
FE-1 has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. FE-1 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. In addition, FE-1 has been reported to induce apoptosis in cancer cells by activating the caspase pathway. FE-1 has also been shown to protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes.
Propriétés
IUPAC Name |
1-[2-(2-fluorophenoxy)ethyl]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-15-6-2-4-8-17(15)21-10-9-20-12-13(11-19)14-5-1-3-7-16(14)20/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOXOYGHPHAHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)

![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)

![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![6-[2-(4-sec-butoxy-3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5348402.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide](/img/structure/B5348404.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5348405.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5348415.png)
